molecular formula C18H19F3N2O2 B2372190 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797338-82-9

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2372190
CAS RN: 1797338-82-9
M. Wt: 352.357
InChI Key: PBNCLCXLZOXCSH-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Directed Lithiation and Synthesis of Substituted Products

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to the query molecule, demonstrates its utility in organic synthesis. Lithiation followed by reactions with various electrophiles allows for high yields of substituted products, indicating potential pathways for derivative synthesis of the queried compound (Smith et al., 2013).

Inhibition of Enzymatic Activities

Urea derivatives have been investigated for their inhibitory effects on crucial enzymes like acetylcholinesterase and carbonic anhydrase, which are vital for physiological functions. These studies provide insights into the potential therapeutic applications of structurally similar urea compounds in addressing diseases related to enzyme dysfunction (Sujayev et al., 2016).

Anti-Cancer Agents

Symmetrical N,N'-diarylureas, closely related to the query compound, have been identified as potent activators of specific kinases, demonstrating significant inhibitory effects on cancer cell proliferation. This finding suggests potential research applications of the queried compound in developing anti-cancer agents (Denoyelle et al., 2012).

Drug Delivery Systems

Research on new detachable poly(ethylene glycol) conjugates involving urea linkages indicates the potential of using similar compounds in creating reversible attachment strategies for drug delivery systems. This technology could improve the therapeutic index of drugs by allowing for targeted delivery and release (Zalipsky et al., 1999).

Neuroprotective Properties

Urea and thiourea derivatives have shown significant antiparkinsonian activity and neuroprotective properties in preclinical models. These findings open avenues for research into the neuroprotective applications of the queried compound and its derivatives (Azam et al., 2009).

properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-12-7-3-4-8-13(12)16(25-2)11-22-17(24)23-15-10-6-5-9-14(15)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNCLCXLZOXCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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